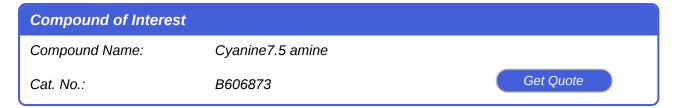




Application Notes and Protocols: Cyanine7.5 Amine and Cyanine7.5 NHS Ester Reactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Cyanine7.5 (Cy7.5) amine and Cy7.5 N-hydroxysuccinimidyl (NHS) ester in bioconjugation reactions. Cy7.5 is a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, peptides, and oligonucleotides, enabling applications in in vivo imaging, fluorescence microscopy, and other fluorescence-based assays.[1][2] Its long-wave emission characteristics allow for deep tissue penetration with minimal background interference.[1][3][4]

Overview of Cyanine7.5 Derivatives

Cyanine 7.5 is available in various reactive forms to facilitate covalent labeling of different functional groups on biomolecules. This document focuses on two key derivatives:

- Cyanine7.5 Amine: Possesses a primary amine group that can be coupled to activated
 carboxylic acids (e.g., NHS esters), aldehydes, or ketones.[5][6][7] This derivative is ideal for
 researchers who need to conjugate the dye to a molecule that is available with an activated
 ester.
- Cyanine7.5 NHS Ester: An amine-reactive derivative that readily couples with primary
 amines on biomolecules like the side chain of lysine residues in proteins or amine-modified
 oligonucleotides.[1][4][8] This is one of the most common methods for labeling proteins and
 peptides.



Chemical and Spectral Properties

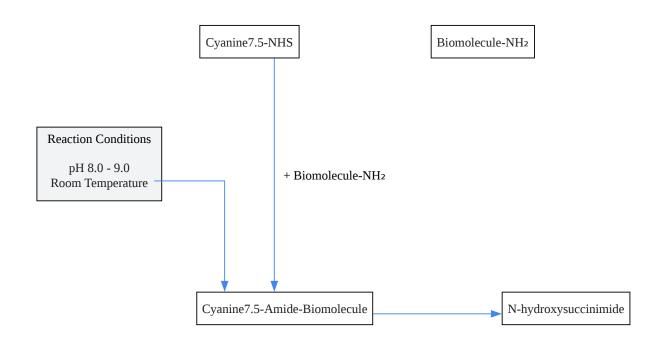
A summary of the key properties of **Cyanine7.5 amine** and Cyanine7.5 NHS ester is presented in the table below for easy comparison.

Property	Cyanine7.5 Amine	Cyanine7.5 NHS Ester	Sulfo-Cyanine7.5 NHS Ester (Water- Soluble)
Appearance	Dark green powder[6] [9]	Green powder[4][10]	Dark colored solid
Excitation Maximum (λex)	~788 nm[3][7][9]	~788 nm[3][4][10]	~778 nm[11]
Emission Maximum (λem)	~808 nm[3][7][9]	~808 nm[3][4][10]	~797 nm[11]
Extinction Coefficient (ε)	223,000 M ⁻¹ cm ⁻¹ [3][7]	223,000 M ⁻¹ cm ⁻¹ [3][4] [10]	222,000 M ⁻¹ cm ⁻¹ [5] [11]
Solubility	Good in DMSO, DMF, and alcohols[6][7][9]	Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water[4]	Good in water, DMF, DMSO[5][11]
Storage Conditions	Store at -20°C in the dark, desiccate[3][6]	Store at -20°C in the dark, desiccate[3][4]	Store at -20°C[5][11]

Reaction Principle: NHS Ester Chemistry

The reaction between an NHS ester and a primary amine is a widely used bioconjugation strategy due to its efficiency and the stability of the resulting amide bond.[13][14] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[13]





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Caption: Reaction of Cyanine7.5 NHS ester with a primary amine.

Experimental ProtocolsLabeling of Proteins with Cyanine7.5 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled up or down.[8] It is recommended to test different molar ratios of dye to protein to achieve the desired degree of labeling (DOL).[15]

Materials:

- Protein (e.g., IgG antibody), free of BSA and sodium azide, at a concentration of 2-10 mg/mL.[15][16]
- Cyanine7.5 NHS Ester or Sulfo-Cyanine7.5 NHS Ester.

Methodological & Application





- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[17] High-quality, aminefree solvents are crucial.[17]
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-9.0.[15][16][17]
 Avoid buffers containing primary amines like Tris.[17]
- Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[8]
- Phosphate-buffered saline (PBS), pH 7.2-7.4.

Protocol:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[15] If the protein is in a different buffer, perform a buffer exchange. Ensure the pH of the protein solution is between 8.0 and 9.0.[15][16]
- Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine7.5 NHS ester
 in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[8][15] Vortex briefly to
 ensure complete dissolution. Reactive dyes are not stable in solution for extended periods.
 [8]
- Perform the Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye stock solution.[8] A molar excess of 5 to 20-fold of dye to protein is a good starting point.[18]
 - Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[8][17]
- Purify the Conjugate:
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[8]
 - Apply the reaction mixture to the column and elute with PBS.[16]
 - Collect the fractions containing the labeled protein, which will be visibly colored and will elute first. The smaller, unconjugated dye molecules will elute later.



- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).[19]
 - Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[19] A correction factor for the dye's absorbance at 280 nm is necessary for accurate protein concentration determination.[19]
- Storage: Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[16] Adding a preservative like sodium azide (2 mM final concentration) can prevent microbial growth for storage at 4°C.[8]

General Protocol for Reaction of Cyanine7.5 Amine with an NHS Ester-activated Molecule

This protocol provides a general guideline for conjugating **Cyanine7.5 amine** to a molecule containing an NHS ester group.

Materials:

- Cyanine7.5 Amine.
- · NHS ester-activated molecule.
- Anhydrous DMF or DMSO.
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5.[17]
- Purification supplies appropriate for the resulting conjugate (e.g., HPLC, gel filtration).

Protocol:

- Prepare the Reactant Solutions:
 - Dissolve the Cyanine7.5 amine in a minimal amount of anhydrous DMF or DMSO.
 - Dissolve the NHS ester-activated molecule in the reaction buffer.



- Perform the Conjugation Reaction:
 - Add the Cyanine7.5 amine solution to the solution of the NHS ester-activated molecule. A
 slight molar excess of the amine may be used to drive the reaction to completion.
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.[17]
- Purify the Conjugate: Purify the resulting conjugate using a method suitable for the specific molecule, such as reverse-phase HPLC or gel filtration, to remove unreacted starting materials.[8][20]

Summary of Reaction Conditions

Parameter	Cyanine7.5 NHS Ester Labeling of Amines	Cyanine7.5 Amine Reaction with NHS Esters
рН	8.0 - 9.0[15][16][17]	8.0 - 8.5[17]
Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer[15][17]	0.1 M Sodium Bicarbonate or Phosphate Buffer[17]
Solvent for Dye	Anhydrous DMF or DMSO[8] [15][17]	Anhydrous DMF or DMSO
Molar Ratio (Dye:Molecule)	5:1 to 20:1 (empirical, needs optimization)[18]	Typically 1:1 to 1:1.2 (Amine:NHS Ester)
Reaction Time	1 - 4 hours at room temperature or overnight on ice[8][17]	1 - 4 hours at room temperature[17]
Temperature	Room temperature or 4°C[8]	Room temperature
Purification	Gel filtration (e.g., Sephadex G-25), dialysis[8][16]	HPLC, gel filtration, or other appropriate chromatography[8] [20]

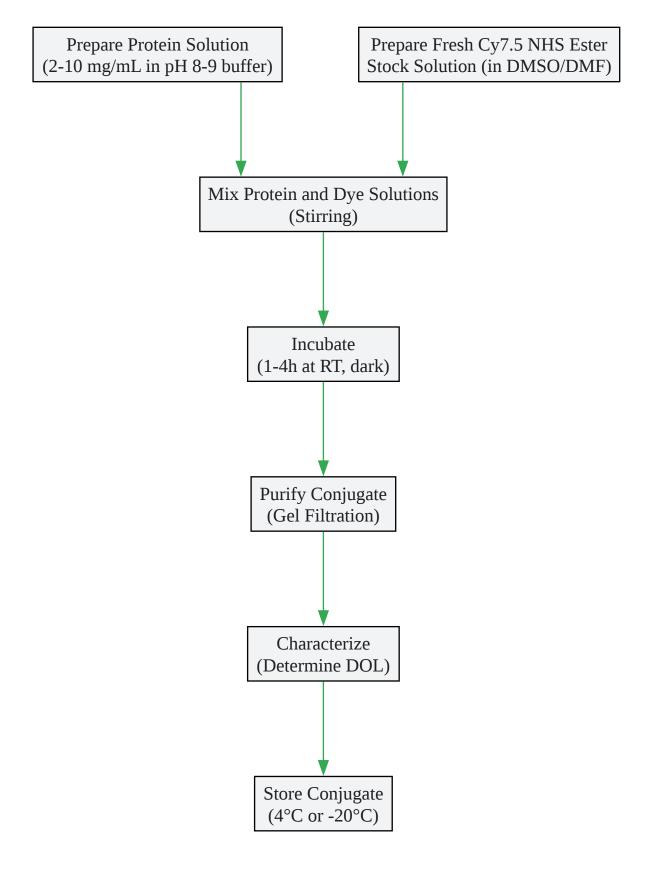
Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	- Incorrect pH of the reaction buffer.[17]- Hydrolysis of the NHS ester.[14]- Presence of amine-containing buffers (e.g., Tris).[17]- Low protein concentration.[15]	- Verify the pH of the reaction buffer is between 8.0 and 9.0. [15][16]- Prepare the dye stock solution immediately before use.[8]- Use a non-amine- containing buffer.[17]- Ensure protein concentration is at least 2 mg/mL.[15]
Precipitation of the Dye or Protein	- Low solubility of the non- sulfonated dye in aqueous buffer.[12]- High degree of labeling leading to protein aggregation.[19]	- Use a water-soluble sulfo- Cy7.5 NHS ester.[11][21]- Reduce the molar excess of the dye in the reaction.[15]- Add organic co-solvent, but not exceeding 10% of the total reaction volume.[18]
Difficulty in Purifying the Conjugate	- Inappropriate purification method.	- For proteins, gel filtration is generally effective.[8]- For smaller molecules, reverse- phase HPLC may be necessary.[8]

Workflow for Protein Labeling and Purification





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Caption: General workflow for labeling and purification.



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